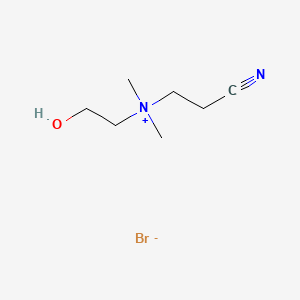
Silane, dimethyl-phenyl-(tert-butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethyl-phenyl-(tert-butyl)-, also known as tert-butyldimethylphenylsilane, is an organosilicon compound with the molecular formula C12H20Si. This compound is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a phenyl group. It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, dimethyl-phenyl-(tert-butyl)- can be achieved through several methods. One common approach involves the reaction of tert-butylchlorodimethylsilane with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
(CH3)3CSiCl(CH3)2+PhMgBr→(CH3)3CSi(CH3)2Ph+MgBrCl
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of silane, dimethyl-phenyl-(tert-butyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethyl-phenyl-(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silanes.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Silane, dimethyl-phenyl-(tert-butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Comparación Con Compuestos Similares
Similar Compounds
Silane, dimethyl-(tert-butyl)-: Lacks the phenyl group, resulting in different reactivity and applications.
Silane, dimethyl-phenyl-(tert-butyl)-: Similar structure but with different substituents on the silicon atom.
Uniqueness
Silane, dimethyl-phenyl-(tert-butyl)- is unique due to the presence of both a tert-butyl group and a phenyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability under various reaction conditions. These characteristics make it a valuable reagent in organic synthesis and other scientific applications.
Propiedades
| 90467-12-2 | |
Fórmula molecular |
C12H20Si |
Peso molecular |
192.37 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H20Si/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clave InChI |
LHBSHRHABGHGRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)



